Cas no 401797-04-4 (2-(3-bromo-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

2-(3-Bromo-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative widely used as a versatile intermediate in Suzuki-Miyaura cross-coupling reactions. Its stable dioxaborolane framework ensures improved handling and storage compared to boronic acids, while the bromo and methoxy substituents enhance reactivity and selectivity in aryl-aryl bond formation. The compound is particularly valuable in pharmaceutical and materials science research, enabling precise functionalization of complex molecules. Its crystalline solid form facilitates accurate weighing and solubility in common organic solvents, making it suitable for scalable synthetic applications. High purity grades ensure consistent performance in demanding catalytic systems.
2-(3-bromo-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane structure
401797-04-4 structure
Product Name:2-(3-bromo-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
CAS No:401797-04-4
MF:C13H18BBrO3
MW:312.995223522186
MDL:MFCD12405339
CID:1066834
PubChem ID:15906200
Update Time:2025-05-19

2-(3-bromo-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Chemical and Physical Properties

Names and Identifiers

    • 3-Bromo-5-methoxyphenylboronic acid pinacol ester
    • 2-(3-Bromo-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • AMTB540
    • M-1226
    • 401797-04-4
    • DTXSID40579285
    • 2-(3-bromo-5-methoxyphenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • MFCD12405339
    • AKOS016339816
    • AS-2572
    • CS-0173898
    • JDXGYRZLDSSGPW-UHFFFAOYSA-N
    • A912303
    • (3-BROMO-5-METHOXYPHENYL)BORONIC ACID PINACOL ESTER
    • SCHEMBL3612663
    • 2-(3-methoxy-5-bromophenyl)-4,4,5,5,-tetramethyl-1,3,2-dioxaborolane
    • DTXCID60530050
    • 2-(3-bromo-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • MDL: MFCD12405339
    • Inchi: 1S/C13H18BBrO3/c1-12(2)13(3,4)18-14(17-12)9-6-10(15)8-11(7-9)16-5/h6-8H,1-5H3
    • InChI Key: JDXGYRZLDSSGPW-UHFFFAOYSA-N
    • SMILES: BrC1C=C(C=C(B2OC(C)(C)C(C)(C)O2)C=1)OC

Computed Properties

  • Exact Mass: 312.05300
  • Monoisotopic Mass: 312.05324g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 293
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 27.7Ų

Experimental Properties

  • PSA: 27.69000
  • LogP: 2.75690

2-(3-bromo-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Security Information

2-(3-bromo-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

2-(3-bromo-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
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2-(3-Bromo-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
401797-04-4 98%
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2-(3-Bromo-5-methoxyphenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane; .
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2-(3-bromo-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Production Method

2-(3-bromo-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Suppliers

Amadis Chemical Company Limited
Gold Member
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(CAS:401797-04-4)2-(3-bromo-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Order Number:A912303
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 12:44
Price ($):562.0
Email:sales@amadischem.com

Additional information on 2-(3-bromo-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Introduction to 2-(3-bromo-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 401797-04-4) and Its Emerging Applications in Chemical Biology

The compound 2-(3-bromo-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, identified by the CAS number 401797-04-4, represents a fascinating molecule with significant potential in the realm of chemical biology and pharmaceutical research. This boronic acid derivative is characterized by its unique structural features, including a bromo-substituted phenyl ring and a tetramethyl-substituted dioxaborolane moiety. These structural attributes not only contribute to its distinct chemical properties but also open up diverse possibilities for its application in synthetic chemistry and drug development.

One of the most compelling aspects of this compound is its role as a versatile intermediate in cross-coupling reactions. Specifically, the boronic acid functionality allows for efficient participation in Suzuki-Miyaura coupling reactions, which are widely employed in the construction of complex organic molecules. The presence of both bromo and methoxy substituents on the aromatic ring further enhances its utility as a building block. These substituents can be selectively modified through various chemical transformations, enabling the synthesis of a wide array of derivatives with tailored biological activities.

In recent years, there has been growing interest in exploring the pharmacological potential of compounds containing boronic acid groups. Boronic acids are known for their ability to interact with biological targets such as enzymes and receptors, making them valuable candidates for drug discovery. The 2-(3-bromo-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 401797-04-4) is no exception. Its unique structural framework suggests that it may exhibit inhibitory effects on certain enzymes or receptors, which could be exploited for therapeutic purposes.

Recent studies have highlighted the importance of boronic acid derivatives in the development of antiviral and anticancer agents. For instance, boron-containing compounds have shown promise in targeting enzymes involved in viral replication or cancer cell proliferation. The 2-(3-bromo-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 401797-04-4) could serve as a precursor for synthesizing novel boronate-based inhibitors that modulate these critical biological processes. The bromo and methoxy groups provide handles for further functionalization, allowing researchers to fine-tune the pharmacokinetic and pharmacodynamic properties of potential drug candidates.

The tetramethyl-substituted dioxaborolane moiety in this compound imparts stability and reactivity characteristics that make it particularly useful in synthetic applications. The methyl groups help to shield the boron center from unwanted side reactions while still maintaining its reactivity in cross-coupling protocols. This balance between stability and reactivity is crucial for ensuring high yields and selectivity in synthetic pathways.

From a synthetic chemistry perspective,2-(3-bromo-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 401797-04-4) offers a unique platform for exploring new methodologies and strategies. Its ability to undergo selective transformations while maintaining structural integrity makes it an attractive candidate for developing novel synthetic routes to complex molecules. This flexibility is particularly valuable in drug discovery pipelines where rapid access to diverse molecular libraries is essential.

The growing interest in green chemistry has also influenced the design of compounds like 2-(3-bromo-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 401797-04-4). Efforts are being made to develop synthetic protocols that minimize waste and reduce environmental impact. The use of this compound as an intermediate could facilitate the implementation of such sustainable practices by enabling more efficient and eco-friendly synthetic routes.

In conclusion,2-(3-bromo-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 401797-04-4) is a promising compound with broad applications in chemical biology and pharmaceutical research. Its unique structural features make it an excellent candidate for cross-coupling reactions and drug development efforts aimed at modulating critical biological pathways. As research continues to uncover new applications for this molecule,it will undoubtedly play an important role in advancing our understanding of chemical biology and developing innovative therapeutic strategies.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:401797-04-4)2-(3-bromo-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
A912303
Purity:99%
Quantity:25g
Price ($):562.0
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